9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This tricyclic heterocyclic compound features a fused pyrazolo-oxazine scaffold substituted with a furan-2-yl group at position 5, a p-tolyl (4-methylphenyl) group at position 2, and a chlorine atom at position 7. Its structure combines electron-rich (furan) and electron-deficient (chlorine) moieties, along with the hydrophobic p-tolyl group, which collectively influence its physicochemical and biological properties. The compound’s rigidity from the fused bicyclic system and stereoelectronic effects from substituents make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring aromatic and heterocyclic interactions .
Properties
IUPAC Name |
9-chloro-5-(furan-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-13-4-6-14(7-5-13)17-12-18-16-11-15(22)8-9-19(16)26-21(24(18)23-17)20-3-2-10-25-20/h2-11,18,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEUMMUJRBYRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazolo[1,5-c][1,3]oxazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This complex structure contributes to its biological activity through various mechanisms of action.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The compound's ability to inhibit microbial growth can be attributed to its interaction with microbial cell membranes and metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Antifungal |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in several studies. It can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. A comparative study demonstrated that the compound exhibited a significant reduction in edema in animal models.
Anticancer Activity
The anticancer potential of this compound is supported by various studies showing its cytotoxic effects against different cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through modulation of signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives similar to this compound. These derivatives were tested for their antimicrobial and anti-inflammatory properties using standard protocols such as the agar diffusion method and carrageenan-induced paw edema model.
Findings from Case Studies:
- Antimicrobial Efficacy : The synthesized derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Safety Profile : Histopathological analysis indicated minimal toxicity in vital organs at therapeutic doses.
- Mechanism Insights : In vitro studies revealed that the compound inhibited COX enzymes selectively, suggesting a targeted approach to inflammation management.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the pyrazolo[1,5-c][1,3]oxazine structure exhibit significant antimicrobial properties . For instance, derivatives of pyrazole have shown effectiveness against a range of microorganisms, including bacteria and fungi. Notably:
- Antimicrobial Activity : Various studies have demonstrated that compounds similar to 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit the growth of Pseudomonas aeruginosa and Mycobacterium smegmatis with varying degrees of effectiveness .
- Antifungal Properties : Some derivatives have also exhibited antifungal activity against filamentous fungi such as Penicillium chrysogenum . The presence of specific substituents on the pyrazole ring can enhance this activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Key methods include:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving furan derivatives and p-tolyl groups in the presence of appropriate catalysts.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as:
Therapeutic Potential
The therapeutic applications of this compound extend beyond antimicrobial properties:
- Antidepressant Activity : Some studies suggest that similar compounds may have potential as antidepressants due to their influence on neurotransmitter systems .
- Antitumor Activity : Preliminary investigations indicate that certain derivatives may exhibit anti-tumor effects, warranting further exploration into their mechanisms of action .
Case Studies
Several case studies highlight the effectiveness of pyrazolo compounds in various applications:
These findings support the notion that this compound and its derivatives could play a crucial role in developing new therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aryl Group
- Methoxyphenyl vs. p-Tolyl: The compound 9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine () replaces the methyl group in p-tolyl with a methoxy group.
- Ethoxyphenyl vs. p-Tolyl :
In 9-chloro-5-(4-ethoxyphenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine (), the ethoxy group introduces greater steric bulk and moderate lipophilicity, which may affect binding affinity in hydrophobic pockets of biological targets . - Phenyl vs.
Heterocyclic Modifications
- Pyridinyl Substitution :
9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine () replaces p-tolyl with a pyridine ring. The nitrogen atom in pyridine enhances hydrogen-bonding capacity, improving interactions with polar residues in enzyme active sites but reducing bioavailability due to higher polarity . - Bromine vs.
Antimicrobial Activity
- Spiro-Indolinone Derivatives: Compounds like 2-(4-substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one () exhibit antimicrobial activity with MIC values of 50–250 μg/mL. The p-tolyl analog’s methyl group may enhance lipid bilayer penetration, improving efficacy against Gram-positive bacteria compared to methoxy or ethoxy variants .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, and suggest that pyrazolo-oxazine derivatives can be synthesized via:
Intermediate formation : Reacting dimedone with aminopyrazole derivatives to generate cyclohexenone intermediates.
Cyclocondensation : Using aromatic aldehydes (e.g., p-tolualdehyde) under reflux in DMF to form fused heterocyclic intermediates.
Functionalization : Introducing the furan-2-yl group via nucleophilic substitution or coupling reactions (e.g., furoyl chloride in anhydrous conditions).
Microwave-assisted techniques () can enhance reaction efficiency and yield compared to traditional thermal methods.
Q. How can structural ambiguities in the compound be resolved during characterization?
- Methodological Answer : Combine spectroscopic and crystallographic analyses:
- NMR/IR : Use and NMR to confirm regiochemistry and substituent positions (). For example, the furan ring’s protons appear as distinct doublets (~δ 6.3–7.4 ppm).
- X-ray diffraction : Single-crystal X-ray analysis ( ) is critical to resolve stereochemical uncertainties (e.g., the configuration of the 10b position in the dihydro-oxazine ring).
Q. What solvents and reaction conditions optimize yield and purity during synthesis?
- Methodological Answer : Solvent polarity and temperature significantly influence reaction kinetics ( ):
- Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation steps by stabilizing charged intermediates.
- Low-temperature conditions (0–5°C) minimize side reactions during halogenation (e.g., introducing the 9-chloro group).
- Microwave irradiation () reduces reaction times (e.g., from 12 hours to 30 minutes) and improves regioselectivity.
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s biological targets?
- Methodological Answer : Use molecular docking and QSAR studies to identify potential targets:
- Docking simulations : Align the compound’s 3D structure (from X-ray data, ) with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the furan and p-tolyl groups as pharmacophores.
- QSAR parameters : Correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity data from analogous pyrazolo-oxazines ( ).
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Address variability by:
- Standardized assays : Use cell lines with consistent expression levels of suspected targets (e.g., HEK293 for receptor-binding studies).
- Metabolic stability tests : Assess the compound’s stability in liver microsomes () to differentiate intrinsic activity from metabolic artifacts.
- Dose-response profiling : Compare IC values across multiple replicates to distinguish true activity from experimental noise.
Q. How can the compound’s regioselectivity in electrophilic substitution reactions be controlled?
- Methodological Answer : Direct substitution patterns using steric and electronic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
